4-(4-Chlorobenzyl)pyridine

CYP2B6 Inhibition Drug Metabolism DDI Studies

Select this specific compound for its potent, selective CYP2B6 inhibition (0.1 µM) and utility as a ligand in magnetic coordination polymers. Its unique biphasic effect on hepatic enzymes and synthetic versatility with the chlorinated benzyl-pyridine motif make it the precise tool for definitive metabolic studies and complex molecule construction. Inquire for bulk or R&D quantities.

Molecular Formula C12H10ClN
Molecular Weight 203.67 g/mol
CAS No. 4409-11-4
Cat. No. B1583355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorobenzyl)pyridine
CAS4409-11-4
Molecular FormulaC12H10ClN
Molecular Weight203.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=CC=NC=C2)Cl
InChIInChI=1S/C12H10ClN/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-8H,9H2
InChIKeyOHKBVLWPESSWKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Chlorobenzyl)pyridine (CAS 4409-11-4) – A Specialized Heterocyclic Building Block and CYP Inhibitor for Research Applications


4-(4-Chlorobenzyl)pyridine (CAS 4409-11-4), a heterocyclic organic compound with the molecular formula C12H10ClN, serves as a versatile intermediate in pharmaceutical synthesis and as a ligand in coordination chemistry [1]. Its primary established research utility lies in its capacity as a potent and selective inhibitor of cytochrome P450 2B6 (CYP2B6), a critical enzyme in drug metabolism and drug-drug interaction studies [2]. The compound, often abbreviated as CBP, features a pyridine ring substituted at the 4-position with a 4-chlorobenzyl group, a structural motif that confers specific electronic and steric properties which differentiate it from unsubstituted or differently substituted benzylpyridine analogs [1].

The Critical Role of the 4-Chloro Substituent: Why Closely Related Benzylpyridines Are Not Interchangeable for 4-(4-Chlorobenzyl)pyridine


The biological activity and physicochemical properties of 4-benzylpyridine derivatives are highly sensitive to the nature of the substituent on the benzyl ring. While compounds like 4-benzylpyridine (BP) and 4-(4-nitrobenzyl)pyridine (NBP) share a common core scaffold, their interaction profiles with biological targets, such as cytochrome P450 enzymes, differ significantly [1]. The 4-chloro substituent on 4-(4-Chlorobenzyl)pyridine (CBP) imparts a unique combination of lipophilicity, electron-withdrawing character, and molecular volume that influences its binding affinity, selectivity, and metabolic stability. These differences render simple substitution with an unsubstituted, nitro, fluoro, methyl, or methoxy analog unreliable for reproducing experimental outcomes in CYP inhibition assays, coordination chemistry syntheses, or other specialized research applications. The following evidence quantifies these specific points of differentiation.

Quantitative Evidence for 4-(4-Chlorobenzyl)pyridine: Differentiated Performance Against Closest Analogs


Superior CYP2B6 Inhibition Potency and Complete Target Saturation at Low Concentration

4-(4-Chlorobenzyl)pyridine (CBP) is a significantly more potent and selective inhibitor of cytochrome P450 2B6 (CYP2B6) compared to its unsubstituted analog, 4-benzylpyridine (BP). CBP achieves complete inhibition of CYP2B6 activity at a concentration of 0.1 µM, while exhibiting no significant effect on other CYP-related activities [1]. This high potency is a key differentiator, as it allows for effective and specific CYP2B6 inhibition in vitro at concentrations that minimize off-target effects.

CYP2B6 Inhibition Drug Metabolism DDI Studies

High Selectivity for CYP2B6 Over Other Major Drug-Metabolizing CYP Isoforms

In contrast to broad-spectrum CYP inhibitors, 4-(4-Chlorobenzyl)pyridine (CBP) demonstrates a high degree of selectivity for CYP2B6. At a concentration of 0.1 µM, which completely inhibits CYP2B6, CBP does not affect the activities of other major CYP enzymes involved in drug metabolism. This selectivity profile is a critical advantage over less selective inhibitors, as it allows researchers to isolate the specific contribution of CYP2B6 in complex metabolic pathways [1].

CYP Selectivity Enzyme Inhibition Drug-Drug Interactions

Unique Coordination Behavior in Transition Metal Complexes Leading to Distinct Magnetic Properties

As a ligand, 4-(4-chlorobenzyl)pyridine (ClBP) facilitates the formation of coordination polymers with distinct structural and magnetic properties not observed with other pyridine-based ligands. Specifically, its reaction with Co(NCS)2 yields [Co(NCS)2(ClBP)2]n, a one-dimensional coordination polymer that exhibits antiferromagnetic ordering below a Néel temperature (TN) of 3.9 K and a metamagnetic transition at a critical field of 260 Oe, behavior indicative of single-chain magnet (SCM) characteristics [1]. This contrasts with the formation of discrete octahedral complexes with other ligands, showcasing how the specific steric and electronic profile of ClBP directs self-assembly and resulting material functionality.

Coordination Chemistry Magnetic Materials Crystal Engineering

Dual In Vivo Induction and In Vitro Inhibition of Rat Hepatic P450 Enzymes

4-(4-Chlorobenzyl)pyridine (4-CBP) exhibits a complex, dose-dependent biphasic effect on rat hepatic cytochrome P450 enzymes, acting as both an inducer and an inhibitor. In vivo, treatment with 4-CBP results in the induction of total P450 content and specific isoforms like CYP2B1 and CYP2E1 in a dose-dependent manner. However, at higher doses, this effect is reversed, and enzyme inhibition becomes prominent, as evidenced by immunoblot analysis showing decreased CYP2B1 and CYP2E1 levels [1]. This dual behavior, characterized by strong in vitro inhibition of benzphetamine N-demethylase activity but not dimethylnitrosamine N-demethylase, differentiates it from other benzylpyridines that may act solely as inhibitors or inducers [1].

Enzyme Induction In Vivo Toxicology Hepatotoxicity

Recommended Application Scenarios for 4-(4-Chlorobenzyl)pyridine Based on Verifiable Performance Differentiation


High-Precision CYP2B6 Inhibition in In Vitro Drug Metabolism and DDI Assays

4-(4-Chlorobenzyl)pyridine (CBP) is the preferred choice for in vitro studies requiring potent and highly selective CYP2B6 inhibition. Its ability to achieve complete inhibition of CYP2B6 at a low concentration of 0.1 µM, without affecting other CYP isoforms, ensures clean, interpretable results. This makes it an essential tool for definitively attributing metabolic pathways to CYP2B6 and assessing its role in drug-drug interactions (DDI), where off-target inhibition could lead to false-positive or confounding data [1].

Synthesis of Single-Chain Magnet (SCM) Coordination Polymers

The use of 4-(4-Chlorobenzyl)pyridine (ClBP) as a ligand in reactions with transition metal thiocyanates, particularly Co(NCS)2, is specifically indicated for the targeted synthesis of coordination polymers exhibiting single-chain magnet (SCM) behavior. The resulting compound, [Co(NCS)2(ClBP)2]n, demonstrates well-defined antiferromagnetic ordering (TN = 3.9 K) and a metamagnetic transition (260 Oe), confirming its utility in the development of novel low-dimensional magnetic materials for applications in molecular spintronics [2].

In Vivo Rodent Model for Investigating Biphasic CYP Regulation

For research programs studying the complex, dose-dependent regulation of hepatic cytochrome P450 enzymes in vivo, 4-(4-Chlorobenzyl)pyridine serves as a valuable tool compound. Its unique biphasic effect—inducing CYP2B1 and CYP2E1 at moderate doses while causing inhibition at higher doses—provides a defined system for exploring mechanisms of enzyme induction and hepatotoxicity [3]. This property is distinct from other benzylpyridines, making it the correct selection for experiments designed to probe this specific pharmacological behavior.

Organic Synthesis as a Versatile Building Block for Chlorinated Heterocycles

As a stable, commercially available heterocyclic building block, 4-(4-Chlorobenzyl)pyridine is a strategic choice in organic synthesis campaigns targeting complex molecules bearing a chlorinated benzyl-pyridine motif. The chloro substituent serves as a versatile synthetic handle for further functionalization (e.g., cross-coupling reactions), while the pyridine ring can be engaged in a variety of transformations. Its use enables efficient construction of compound libraries and intermediates for medicinal chemistry and agrochemical development .

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